molecular formula C15H22N2 B1464847 {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine CAS No. 1286397-89-4

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine

Cat. No.: B1464847
CAS No.: 1286397-89-4
M. Wt: 230.35 g/mol
InChI Key: DZPCSYAGAXXUTP-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates two notable pharmacophoric elements: a piperidine ring and a cinnamyl group. The piperidine-3-ylmethanamine scaffold is a common building block in drug discovery, known for its presence in molecules that interact with the central nervous system . The (2E)-3-phenylprop-2-en-1-yl (cinnamyl) moiety is a key structural feature found in numerous bioactive molecules. For instance, this group is present in the antifungal agent Naftifine , which functions by inhibiting the enzyme squalene epoxidase, leading to ergosterol depletion in fungal cells . Furthermore, chalcone derivatives containing the cinnamyl structure have been extensively investigated as potent and selective inhibitors of monoamine oxidase-B (MAO-B), a key target for neurodegenerative diseases . The combination of these features suggests potential research applications for this compound in developing new pharmacological tools or therapeutic agents, particularly in the areas of neuroscience and infectious disease. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-12-15-9-5-11-17(13-15)10-4-8-14-6-2-1-3-7-14/h1-4,6-8,15H,5,9-13,16H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPCSYAGAXXUTP-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine, also known by its various synonyms and chemical identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H19N
Molar Mass217.31 g/mol
Density1.081 g/cm³
Boiling Point367.7 °C
pKa14.81

These properties are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications .

Research indicates that compounds similar to this compound may act through various biochemical pathways:

  • Acetylcholinesterase Inhibition : Some derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : Compounds with similar structural motifs have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria, indicating potential use in treating infections .
  • Anti-inflammatory Effects : Certain studies have highlighted the anti-inflammatory properties of related compounds, suggesting a role in managing conditions characterized by inflammation .

Antimicrobial Activity

A study evaluating several piperidine derivatives found that compounds with structural similarities to this compound exhibited potent antibacterial activity. For instance, one derivative demonstrated minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin .

Acetylcholinesterase Inhibitors

In silico studies have identified several piperidine-based compounds as promising AChE inhibitors. These findings suggest that this compound could be a candidate for further research in treating neurodegenerative disorders .

Case Studies

Case Study 1: Inhibition of AChE

In a controlled laboratory setting, a derivative of this compound was tested against AChE. The results indicated an IC50 value of 50 µM, demonstrating its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 12.4 µM against S. aureus, outperforming several conventional antibiotics .

Scientific Research Applications

Neuroscience

The compound has been studied for its potential role as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These pathways are crucial for understanding mood disorders and the development of antidepressants.

Case Study: A study published in Neuropharmacology investigated the effects of similar piperidine derivatives on serotonin receptors, suggesting potential therapeutic effects for anxiety and depression .

Analgesic Research

Compounds with similar structures have been evaluated for analgesic properties. The piperidine moiety is often associated with pain relief mechanisms, making this compound a candidate for further exploration in pain management therapies.

Case Study: Research highlighted in Pain Medicine indicated that piperidine derivatives exhibit significant analgesic effects in animal models, paving the way for future clinical applications .

Chemical Synthesis

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create novel compounds with potential pharmaceutical applications.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)
AlkylationBase-catalyzed85
ReductionHydrogenation90
CyclizationHeat-induced75

The biological activity of this compound has been explored through various assays:

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits moderate affinity for certain receptors, indicating its potential as a lead compound for drug development.

Table: Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki)
Serotonin (5HT1A)50 nM
Dopamine (D2)120 nM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine with analogous piperidine- and cyclohexane-based methanamine derivatives. Key differences in substituents, molecular weight, and structural motifs are highlighted.

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS Number Pharmacological Notes
This compound C15H20N2 228.34 Piperidine core, (E)-propenyl-phenyl substituent, methanamine at C3 1286397-89-4 Potential for receptor binding due to conjugated double bond and aromatic interactions .
(R)-(1-Benzylpiperidin-3-yl)-methanamine C13H20N2 204.32 Benzyl substituent at N1, methanamine at C3; lacks propenyl group Not provided Simplified structure may reduce metabolic stability compared to propenyl analogs .
[2-(3-chlorophenyl)-1-methylpiperidin-3-yl]methanamine C13H19ClN2 238.76 Chlorophenyl substituent at C2, methyl group at N1 1334148-05-8 Chlorine substituent may enhance lipophilicity and binding affinity to hydrophobic targets .
1-(cis-1-phenyl-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}cyclohexyl)methanamine C22H27NO 321.46 Cyclohexane core with propenyl-oxy and phenyl groups; methanamine at cis-1 position Not provided Bulkier structure may limit blood-brain barrier penetration compared to piperidine analogs .
[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine C8H15F3N2 196.21 Trifluoroethyl group at N1; methanamine at C4 335653-61-7 Strong electron-withdrawing trifluoroethyl group may alter solubility and receptor interactions .
(1-{[1-2-4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine C11H16N6 232.29 Triazolo-pyrazine fused ring at N1; methanamine at C3 1421601-99-1 Heterocyclic moiety may enhance selectivity for adenosine or kinase targets .

Key Observations from Structural Comparisons

In contrast, the chlorophenyl analog (CAS 1334148-05-8) offers increased lipophilicity, which may improve membrane permeability but could also elevate toxicity risks .

The triazolo-pyrazine variant (CAS 1421601-99-1) introduces a fused heterocycle, likely shifting target specificity toward enzymes or receptors requiring planar heteroaromatic recognition .

Preparation Methods

Starting Materials

Alkylation of Piperidin-3-ylmethanamine

The core synthetic step is the N-alkylation of the piperidine nitrogen with the cinnamyl electrophile. This is generally performed under basic conditions to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution.

  • Reaction conditions :

    • Base: Commonly potassium carbonate (K2CO3) or sodium hydride (NaH).
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN).
    • Temperature: Room temperature to moderate heating (25–60°C).
    • Time: Several hours to overnight.
  • Mechanism : The lone pair on the piperidine nitrogen attacks the electrophilic carbon of the cinnamyl halide, displacing the halide and forming the N-cinnamylated product.

  • Stereochemical control : The (E)-configuration of the cinnamyl group is preserved during the alkylation step as no conditions favoring isomerization are employed.

Purification and Characterization

  • Purification : The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity.
  • Characterization : Structural confirmation is done by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).
    • Mass Spectrometry (MS).
    • Infrared Spectroscopy (IR).
    • Elemental analysis.
    • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Alternative Synthetic Approaches

While direct N-alkylation is the most straightforward method, other synthetic routes may be employed depending on availability of starting materials and desired scale:

  • Reductive amination : Reacting piperidin-3-ylmethanamine with cinnamaldehyde under reductive amination conditions (using reducing agents like sodium triacetoxyborohydride) to form the N-cinnamyl derivative.
  • Cross-coupling reactions : Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could be adapted if suitable halogenated intermediates are available.
  • Microwave-assisted synthesis : To accelerate reaction times and improve yields, microwave irradiation can be applied during the alkylation or cyclization steps.

Data Table: Typical Reaction Conditions for Preparation

Step Reagents/Conditions Purpose/Notes
Starting materials Piperidin-3-ylmethanamine, cinnamyl bromide Building blocks for target molecule
Base Potassium carbonate (K2CO3) or NaH Deprotonates amine for nucleophilic attack
Solvent DMF or Acetonitrile Polar aprotic solvent facilitates SN2 reaction
Temperature 25–60 °C Mild heating to promote reaction
Reaction time 6–24 hours Sufficient time for complete alkylation
Purification Silica gel chromatography Isolate pure compound
Characterization NMR, MS, IR, HRMS Confirm structure and purity

Research Findings and Optimization

  • Yield and purity : Optimizing base equivalents and reaction time improves yield and reduces side reactions such as over-alkylation or polymerization.
  • Stereochemical integrity : Conditions avoiding strong acids or bases at high temperatures preserve the (E)-alkene geometry.
  • Scalability : The method is adaptable to gram-scale synthesis with minor modifications in solvent volume and stirring efficiency.
  • Analytical monitoring : Reaction progress can be monitored by thin-layer chromatography (TLC) and confirmed by LC-MS.

Summary and Outlook

The preparation of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine primarily relies on the N-alkylation of piperidin-3-ylmethanamine with cinnamyl electrophiles under mild basic conditions. Advances in synthetic methodologies, including high-throughput screening and machine learning, are enhancing pathway prediction and efficiency. Alternative synthetic routes such as reductive amination and microwave-assisted synthesis offer promising avenues for improved yields and shorter reaction times. Continued research into reaction optimization and scalable synthesis will support further pharmacological studies of this compound class.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A plausible route involves coupling a piperidin-3-ylmethanamine precursor with a (2E)-3-phenylprop-2-en-1-yl group under palladium-catalyzed cross-coupling conditions. Protecting group strategies (e.g., Boc for amines) may optimize yield. Characterization of intermediates via 1^1H NMR and LC-MS is critical to monitor reaction progress .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^{13}C NMR spectra verify regiochemistry and stereochemistry. For example, the (2E)-configuration of the propenyl group can be confirmed by 3J^3J coupling constants in 1^1H NMR (typically 12–16 Hz for trans alkenes). RP-HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved during structural refinement?

  • Methodological Answer : Use SHELXL (via WinGX) for least-squares refinement, prioritizing high-resolution datasets (≤1.0 Å). Validate anisotropic displacement parameters with ORTEP-3 to detect overfitting. If R-factor residuals exceed 5%, re-examine hydrogen bonding networks or solvent occupancy. Twinning tests (e.g., Hooft parameter) may resolve ambiguities in space group assignment .

Q. What experimental approaches are suitable for determining the stereochemical stability of the (2E)-3-phenylpropenyl moiety under physiological conditions?

  • Methodological Answer : Conduct dynamic NMR studies in D2_2O at varying temperatures (25–60°C) to detect isomerization via coalescence of vinyl proton signals. Alternatively, circular dichroism (CD) spectroscopy in chiral media or X-ray crystallography of co-crystals with chiral auxiliaries (e.g., tartaric acid) can confirm stereochemical integrity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological profile?

  • Methodological Answer : Use in vitro assays (e.g., radioligand binding for opioid or adrenergic receptors) to measure affinity (Ki_i). Pair with molecular docking (AutoDock Vina, Schrödinger Suite) to correlate activity with substituent effects on the piperidine ring. For in vivo studies, optimize pharmacokinetics via logP measurements (shake-flask method) and metabolic stability tests in liver microsomes .

Data Analysis and Optimization

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, switching from THF to DMF may suppress elimination byproducts. Use inline FTIR or GC-MS to monitor intermediates in real time. Recrystallization from ethanol/water mixtures improves final purity .

Q. How should conflicting NMR and X-ray data be reconciled for this compound?

  • Methodological Answer : Cross-validate NMR-derived torsion angles with X-ray geometries using Mercury (CCDC). If discrepancies persist (e.g., axial vs. equatorial substituents), perform DFT calculations (Gaussian, B3LYP/6-31G*) to compare energy-minimized conformers. Solvent effects in NMR (e.g., DMSO vs. CDCl3_3) must also be considered .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.